molecular formula C11H15NOS B1418717 3-(3-Methoxyphenyl)thiomorpholine CAS No. 914349-59-0

3-(3-Methoxyphenyl)thiomorpholine

Cat. No. B1418717
M. Wt: 209.31 g/mol
InChI Key: LETNFDFQIZLGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methoxyphenyl)thiomorpholine” is a chemical compound with the empirical formula C11H15NOS and a molecular weight of 209.31 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)thiomorpholine” can be represented by the SMILES string COc1cccc(c1)C2CSCCN2 . This indicates that the compound contains a methoxyphenyl group attached to a thiomorpholine ring .


Physical And Chemical Properties Analysis

“3-(3-Methoxyphenyl)thiomorpholine” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-(3-Methoxyphenyl)thiomorpholine derivatives show potential in antimicrobial applications. A study by Kardile & Kalyane (2010) focused on the synthesis of thiomorpholine derivatives, including 3-(3-Methoxyphenyl)thiomorpholine, through nucleophilic substitution reactions. These compounds were tested for their antimicrobial activity, demonstrating the potential of thiomorpholine derivatives in combating microbial infections SYNTHESIS AND ANTIMICROBIAL ACIVITY OF 4 – THIOMORPHOLINE -4YLBENZOHYDRAZIDE DERIVATIVES.

Building Blocks in Medicinal Chemistry

Thiomorpholines, including 3-(3-Methoxyphenyl)thiomorpholine, are important in medicinal chemistry as building blocks. Walker & Rogier (2013) synthesized novel bicyclic thiomorpholine building blocks, indicating the utility of such compounds in developing new therapeutic agents. The study highlights the significance of thiomorpholine derivatives in medicinal chemistry research Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry.

Nickel Complex Synthesis and Antibacterial Activity

In the field of materials science, thiomorpholine derivatives have been used to synthesize nickel complexes with potential antibacterial properties. Podda et al. (2021) investigated the synthesis and characterization of thiomorpholine-based nickel complexes, exploring their antibacterial activity and potential applications in nanotechnology Morpholine- and Thiomorpholine-Based Amidodithiophosphonato Nickel Complexes: Synthesis, Characterization, P-N Cleavage, Antibacterial Activity and Silica Nano-Dispersion.

Solid Phase Synthesis in Organic Chemistry

Thiomorpholines are also relevant in organic synthesis techniques. Nefzi, Giulianotti, & Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones, showcasing the versatility of thiomorpholine derivatives in synthetic chemistry SOLID PHASE SYNTHESIS OF 2,4,5-TRISUBSTITUTED THIOMORPHOLIN-3-ONES.

Synthesis of Heterocyclic Derivatives

Research by Pokhodylo et al. (2021) demonstrates the synthesis of various heterocyclic derivatives, including thiomorpholine, from 3-aryl-2-bromopropanoic acids. This study further underscores the significance of thiomorpholine derivatives in the synthesis of complex organic compounds Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters.

properties

IUPAC Name

3-(3-methoxyphenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNFDFQIZLGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661703
Record name 3-(3-Methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)thiomorpholine

CAS RN

914349-59-0
Record name 3-(3-Methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 2
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 3
Reactant of Route 3
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 4
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 5
Reactant of Route 5
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 6
3-(3-Methoxyphenyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.